2-(1,3-Benzotiazol-2-il)etanamina

Descripción general

Descripción

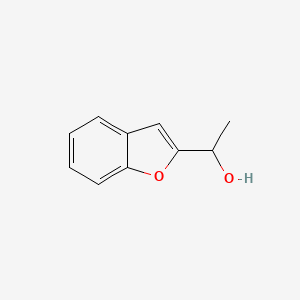

2-(1,3-Benzothiazol-2-yl)ethanamine is a useful research compound. Its molecular formula is C9H10N2S and its molecular weight is 178.26 g/mol. The purity is usually 95%.

The exact mass of the compound 2-(1,3-Benzothiazol-2-yl)ethanamine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 23.2 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(1,3-Benzothiazol-2-yl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,3-Benzothiazol-2-yl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Aplicaciones Anticonvulsivas

2-(1,3-Benzotiazol-2-il)etanamina ha sido estudiada por sus posibles propiedades anticonvulsivas. Los investigadores han sintetizado derivados de este compuesto y los han evaluado para determinar su actividad anticonvulsiva utilizando pruebas como la prueba de convulsiones psicomotoras de 6 Hz . Estos estudios tienen como objetivo desarrollar nuevos tratamientos para la epilepsia, particularmente para los pacientes que son resistentes a los medicamentos antiepilépticos actuales.

Aplicaciones Anti-Tuberculosas

En la lucha contra la tuberculosis, los derivados de benzotiazol, incluidos los relacionados con this compound, han mostrado promesa. Los recientes desarrollos sintéticos han dado lugar a compuestos con mejor potencia de inhibición contra M. tuberculosis en comparación con los medicamentos de referencia estándar . Esta investigación es crucial para desarrollar nuevos agentes antituberculosos.

Investigación Bioquímica

Este compuesto se utiliza en la investigación de proteómica debido a sus propiedades bioquímicas. Sirve como una herramienta bioquímica para comprender las funciones e interacciones de las proteínas, lo cual es esencial para avanzar en nuestro conocimiento en bioquímica y biología molecular .

Investigación Farmacológica

El núcleo de benzotiazol, que es parte de la estructura de this compound, es significativo en el desarrollo de fármacos. Exhibe una gama de actividades biológicas, incluidas las propiedades antimicrobianas, antiinflamatorias, antibacterianas, antitumorales, anticancerígenas y antifúngicas . Esto lo convierte en un andamio valioso para la investigación farmacológica.

Aplicaciones Agrícolas

Si bien las aplicaciones específicas de this compound en la agricultura no se mencionan directamente en los resultados de la búsqueda, se sabe que los benzotiazoles se utilizan como reguladores del crecimiento de las plantas e inhibidores enzimáticos . Estas aplicaciones son importantes para mejorar el rendimiento de los cultivos y proteger las plantas de las enfermedades.

Ciencia de Materiales

En la ciencia de materiales, los derivados de benzotiazol se utilizan en la síntesis de nuevos materiales. Pueden actuar como catalizadores y tienen aplicaciones en el desarrollo de nuevas estrategias sintéticas . Esta investigación puede conducir a la creación de materiales innovadores con propiedades únicas.

Ciencia Ambiental

El papel de this compound en la ciencia ambiental no se describe explícitamente en los resultados de la búsqueda. Sin embargo, los benzotiazoles están involucrados en diversas aplicaciones ambientales, como servir como aceleradores de la vulcanización y antioxidantes . Estas aplicaciones contribuyen al desarrollo de materiales y procesos ecológicos.

Mecanismo De Acción

Target of Action

This compound is a biochemical used in proteomics research

Biochemical Pathways

Given its use in proteomics research, it may be involved in protein-related pathways

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(1,3-Benzothiazol-2-yl)ethanamine are not well-studied. Its impact on bioavailability is therefore unclear. The compound is a solid at room temperature, with a predicted melting point of 111.40° C and a predicted boiling point of 306.7° C at 760 mmHg . These properties may influence its pharmacokinetic behavior.

Result of Action

As a biochemical used in proteomics research, it may have effects at the protein level

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. For 2-(1,3-Benzothiazol-2-yl)ethanamine, it is recommended to store the compound at room temperature . .

Análisis Bioquímico

Biochemical Properties

2-(1,3-Benzothiazol-2-yl)ethanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain proteases and kinases, influencing their activity. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions .

Cellular Effects

The effects of 2-(1,3-Benzothiazol-2-yl)ethanamine on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling pathways such as MAPK and PI3K/Akt, leading to changes in gene expression profiles and metabolic activities . These effects can result in altered cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, 2-(1,3-Benzothiazol-2-yl)ethanamine exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it may inhibit certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events crucial for signal transduction . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(1,3-Benzothiazol-2-yl)ethanamine can change over time. The compound’s stability and degradation are important factors to consider. It has been found to be relatively stable under standard storage conditions, but its activity may decrease over prolonged periods . Long-term studies have shown that it can have sustained effects on cellular function, although these effects may diminish as the compound degrades.

Dosage Effects in Animal Models

The effects of 2-(1,3-Benzothiazol-2-yl)ethanamine vary with different dosages in animal models. At lower doses, it may have beneficial effects on cellular processes, while higher doses can lead to toxic or adverse effects. For example, high doses have been associated with cytotoxicity and apoptosis in certain cell types . Threshold effects are also observed, where a minimum concentration is required to elicit a significant biological response.

Metabolic Pathways

2-(1,3-Benzothiazol-2-yl)ethanamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and the levels of metabolites within cells . The compound may be metabolized through pathways involving oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites.

Transport and Distribution

Within cells and tissues, 2-(1,3-Benzothiazol-2-yl)ethanamine is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation can be influenced by these interactions, affecting its overall bioavailability and activity.

Subcellular Localization

The subcellular localization of 2-(1,3-Benzothiazol-2-yl)ethanamine is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, mitochondria, or other organelles, where it can exert its effects on cellular processes.

Propiedades

IUPAC Name |

2-(1,3-benzothiazol-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c10-6-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLTRQIYNHRBUNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70407128 | |

| Record name | 2-(1,3-benzothiazol-2-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24839176 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

82928-10-7 | |

| Record name | 2-(1,3-benzothiazol-2-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,3-benzothiazol-2-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Methylbenzyl)sulfanyl]aniline](/img/structure/B1276135.png)

![5-[(Phenylsulfonyl)methyl]-2-furoic acid](/img/structure/B1276143.png)

![1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone](/img/structure/B1276148.png)

![1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine](/img/structure/B1276159.png)

![N-[2-(benzylsulfanyl)phenyl]-2-chloroacetamide](/img/structure/B1276164.png)